![molecular formula C12H19Cl2N3 B1402726 2-Chloro-3-(1-isopropylpiperidin-3-yl)pyrazine hydrochloride CAS No. 1361112-55-1](/img/structure/B1402726.png)
2-Chloro-3-(1-isopropylpiperidin-3-yl)pyrazine hydrochloride
Overview
Description
2-Chloro-3-(1-isopropylpiperidin-3-yl)pyrazine hydrochloride is a chemical compound with the CAS number 1361112-55-1 . It is used for pharmaceutical testing and is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of 2-Chloro-3-(1-isopropylpiperidin-3-yl)pyrazine hydrochloride is C12H19Cl2N3 . It has an average mass of 276.205 Da and a monoisotopic mass of 275.095612 Da .Scientific Research Applications
Synthesis and Chemical Properties
- 2-Chloro-3-(1-isopropylpiperidin-3-yl)pyrazine hydrochloride has been utilized in the synthesis of new series of imidazo-[1,5-a]pyrido[2,3-e]pyrazines. These compounds are potential ligands for the GABA receptor complex, demonstrating its importance in the development of neurological agents (Weber, Bartsch, & Erker, 2002).
- The compound's derivatives are of interest as potential pesticides, as demonstrated in the reaction of 2,3-dichloro-5,6-dicyanopyrazine with enamines and tertiary amines, which forms aminovinyl-substituted pyrazine derivatives (Hou, Oshida, & Matsuoka, 1993).
Interaction with DNA and Antimicrobial Properties
- Pyrazine derivatives, such as 2-chloro-3-hydrazinopyrazine, show high affinity to DNA and exhibit non-toxic properties towards human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).
- Pyrazine and pyridine derivatives have been investigated for their antibacterial activity, with compounds formed from reactions involving 3-chloro-2-cyanopyrazine showing potential tuberculostatic activity (Foks et al., 2005).
Synthesis of Organic Optoelectronic Materials
- Pyrazine is a critical molecular scaffold in the development of organic optoelectronic materials. The synthesis of dipyrrolopyrazine derivatives, involving regio-selective amination reactions, indicates the role of pyrazine derivatives in creating materials for optoelectronic applications (Meti et al., 2017).
Development of Antimicrobial and Anti-inflammatory Agents
- Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety, synthesized from pyrazine derivatives, were evaluated for antimicrobial and anti-inflammatory activities, demonstrating the compound's role in pharmaceutical research (Kendre, Landge, & Bhusare, 2015).
Future Directions
properties
IUPAC Name |
2-chloro-3-(1-propan-2-ylpiperidin-3-yl)pyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3.ClH/c1-9(2)16-7-3-4-10(8-16)11-12(13)15-6-5-14-11;/h5-6,9-10H,3-4,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKDWWCQPQCIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)C2=NC=CN=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1-isopropylpiperidin-3-yl)pyrazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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